molecular formula C16H15BrClNO B3657896 N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide

N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide

Cat. No.: B3657896
M. Wt: 352.65 g/mol
InChI Key: JNMYBPCUKWSTPQ-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromo group, two methyl groups, and a chloro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with 2-chloro-4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and bromo groups.

    Oxidation and Reduction Reactions: The aromatic rings in the compound can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products:

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of reduced aromatic compounds or amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Pharmaceuticals: The compound may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Biochemical Research: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.

Industry:

    Agrochemicals: The compound can be used in the synthesis of herbicides, fungicides, and insecticides.

    Polymers: It can be used as a monomer or additive in the production of specialty polymers with desired properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide depends on its specific application. In catalytic reactions, it acts as a ligand that coordinates with metal centers to facilitate the formation of new chemical bonds. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to desired biochemical effects.

Comparison with Similar Compounds

  • N-(4-bromo-2,6-dimethylphenyl)acetamide
  • N-(4-bromo-2,6-dimethylphenyl)methanesulfonamide
  • 4-bromo-2,6-dimethylphenyl isothiocyanate

Uniqueness: N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide is unique due to the presence of both chloro and bromo substituents on the aromatic rings, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern can enhance its utility in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO/c1-9-4-5-13(14(18)6-9)16(20)19-15-10(2)7-12(17)8-11(15)3/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMYBPCUKWSTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2C)Br)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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